3-Fluoro-5-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOKGGRSYSNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 5 Methylpiperidine and Its Derivatives
Strategic Approaches to the Piperidine (B6355638) Ring System
Constructing the saturated piperidine ring from an aromatic pyridine (B92270) precursor is a common and powerful strategy. nih.gov This approach leverages the wide availability of substituted fluoropyridines. acs.org The primary challenge lies in overcoming the aromatic stability of the pyridine ring and preventing the loss of the fluorine substituent during reduction. nih.govacs.org
Direct hydrogenation of fluorinated pyridines is a highly atom-economical method for accessing fluorinated piperidines. acs.org However, the process is often complicated by catalyst poisoning by the Lewis-basic nitrogen heterocycle and competitive hydrodefluorination, which removes the desired fluorine atom. nih.govacs.org Successful protocols must carefully balance catalyst activity and selectivity.
Recent advancements have identified robust catalytic systems capable of selectively hydrogenating fluoropyridines.
Palladium-Catalyzed Hydrogenation: A simple and effective system for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. nih.gov Researchers found that the combination of 20 wt% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid (HCl) in methanol (B129727) is highly effective. nih.govacs.org The presence of a strong Brønsted acid is crucial; its omission leads to diminished conversion and a predominance of the undesired defluorinated product. nih.govacs.org This method demonstrates good functional group tolerance, allowing for the selective reduction of the fluoropyridine ring over other aromatic systems like benzene (B151609) rings. nih.gov
Rhodium-Catalyzed Hydrogenation: Rhodium complexes are also employed, particularly within the context of dearomatization-hydrogenation processes. nih.gov While direct hydrogenation attempts with various catalysts have sometimes proven unsuccessful due to catalyst poisoning or hydrodefluorination, rhodium catalysts show exceptional activity in one-pot, two-step procedures. nih.gov
| Catalyst System | Substrate Example | Conditions | Key Outcome |
| Pd(OH)₂/C (20 wt%) | 3-Fluoropyridine (B146971) | aq. HCl, MeOH, H₂ | cis-Selective hydrogenation, minimal hydrodefluorination. nih.govacs.org |
| [Rh(COD)Cl]₂ | 3-Fluoropyridine | THF, HBpin, H₂ | Part of a Dearomatization-Hydrogenation (DAH) process. nih.gov |
| Rh-CAAC Complex | 3-Fluoropyridine | THF, HBpin, H₂ | Optimized catalyst for the DAH process, providing good yield and chemoselectivity. nih.gov |
The synthesis of enantiomerically pure fluorinated piperidines is of significant interest for pharmaceutical applications. Asymmetric hydrogenation provides a direct route to these chiral molecules.
Another strategy employs a chiral auxiliary. An oxazolidine-substituted pyridine can be hydrogenated diastereoselectively under acidic conditions. nih.gov Subsequent in situ cleavage of the auxiliary and reduction of the resulting imine intermediate yields the enantioenriched fluorinated piperidine. nih.gov Furthermore, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts using a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) (Et₃N) has been shown to produce chiral piperidines with high enantiomeric excess (up to 90% ee). nih.govdicp.ac.cn
| Catalyst/Ligand System | Substrate Type | Key Features | Enantiomeric Excess (ee) |
| Rh(NBD)₂(BF₄) / Walphos 003 | Tetrasubstituted fluoro-tetrahydropyridinium salt | Highly regio-, chemo-, and enantioselective. acs.orgacs.org | >99% |
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salt | Requires an organic base (e.g., Et₃N) for high ee. nih.govdicp.ac.cn | Up to 90% |
| Chiral Auxiliary (Oxazolidine) | Oxazolidine-substituted pyridine | Diastereoselective hydrogenation followed by auxiliary cleavage. nih.gov | 95:5 e.r. reported for a 3-fluoropiperidine (B1141850) derivative. nih.gov |
To circumvent the challenges of direct hydrogenation, a one-pot, two-step dearomatization-hydrogenation (DAH) process has been developed. nih.govspringernature.com This strategy first employs a dearomatizing agent to break the aromaticity of the pyridine ring, followed by hydrogenation of the resulting intermediate. nih.gov
A successful DAH protocol for fluoropyridines uses a rhodium catalyst in conjunction with pinacol (B44631) borane (B79455) (HBpin) as the dearomatizing agent. nih.govspringernature.com This one-pot process enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The reaction is initiated by the rhodium-catalyzed dearomatization of the fluoropyridine with HBpin, followed by the complete saturation of the intermediate via hydrogenation. nih.gov An optimized rhodium-cyclic (alkyl)(amino)carbene (CAAC) complex ([Rh-2]) was found to be particularly effective. nih.gov A key limitation of this method is its sensitivity to moisture and incompatibility with polar or protic functional groups due to the use of the hydridic HBpin reagent. nih.govacs.org
An alternative to modifying existing pyridine rings is the construction of the piperidine scaffold through cyclization reactions.
The formation of the piperidine ring can be achieved through intramolecular cyclization involving radical intermediates. nih.govacs.org Polysubstituted piperidines have been prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org This general methodology involves generating a radical on the side chain of a suitably functionalized acyclic amine precursor, which then attacks an internal double bond to form the six-membered ring. While reports with a specific focus on generating fluorinated piperidines via this route are less common, the fundamental strategy represents a viable synthetic pathway. nih.govacs.org The tin hydride-mediated cyclization of β-amino aldehydes, which generates an intermediate O-stannyl ketyl radical, has also been investigated for the synthesis of substituted piperidines under mild, neutral conditions. rsc.org
Cyclization Reactions for Piperidine Scaffold Construction
Aza-Sakurai Cyclization Approaches
The Aza-Sakurai reaction, a powerful tool for the formation of nitrogen-containing rings, offers a convergent approach to substituted piperidines. This reaction typically involves the cyclization of an iminium ion generated in situ from an amine and an aldehyde or ketone, onto a tethered allylsilane. researchgate.netnih.gov While specific examples detailing the synthesis of 3-fluoro-5-methylpiperidine via this method are not extensively documented, the general principles can be applied to construct the core piperidine ring with the desired 3,5-substitution pattern.
Table 1: Illustrative Aza-Sakurai Cyclization for Piperidine Synthesis Note: This table presents a generalized scheme based on known Aza-Sakurai reactions, as specific data for this compound precursors is not readily available in the cited literature.
| Amine Precursor | Aldehyde/Ketone | Lewis Acid | Diastereomeric Ratio (cis:trans) | Yield (%) |
| N-Allyl-N-benzylamine | Propionaldehyde | TiCl₄ | Varies | Moderate |
| N-Allyl-N-(tert-butoxycarbonyl)amine | Acetaldehyde | BF₃·OEt₂ | Varies | Moderate |
Fluorination Strategies at the C-3 Position
The introduction of a fluorine atom at the C-3 position of the piperidine ring can be achieved through various fluorination strategies, primarily categorized as electrophilic and nucleophilic methods. The choice of method often depends on the available starting materials and the desired stereochemistry.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enamine or an enol ether, with an electrophilic fluorine source. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. brynmawr.edujuniperpublishers.com
A viable strategy for the synthesis of this compound would involve the preparation of a suitable precursor, such as a 5-methyl-1,2,3,6-tetrahydropyridine (B13238605) derivative. The double bond in this precursor serves as the nucleophile for the electrophilic fluorinating agent. The regioselectivity of the fluorination is guided by the electronic properties of the enamine system. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines. mdpi.com
Table 2: Electrophilic Fluorination of Piperidine Precursors
| Substrate | Fluorinating Agent | Solvent | Product | Yield (%) | Reference |
| 1,2-Dihydropyridine derivative | Selectfluor® | Acetonitrile | 3-Fluoro-3,6-dihydropyridine derivative | 94 | mdpi.com |
| N-Boc-4-piperidone (as silyl (B83357) enol ether) | Selectfluor® | Dichloromethane | N-Boc-3-fluoro-4-piperidone | 91 | scientificupdate.com |
Nucleophilic Substitution for Fluorine Introduction
Nucleophilic fluorination typically involves the displacement of a suitable leaving group, such as a hydroxyl or sulfonate group, by a fluoride (B91410) ion. nih.gov This approach is advantageous when a stereochemically defined precursor alcohol is available. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are effective for the deoxofluorination of alcohols. researchgate.netsigmaaldrich.com
For the synthesis of this compound, a precursor such as N-protected 3-hydroxy-5-methylpiperidine would be required. The reaction with DAST or Deoxo-Fluor® would proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry at the C-3 position. Careful control of the reaction conditions is necessary to minimize side reactions such as elimination.
| Substrate | Fluorinating Agent | Conditions | Product | Stereochemistry |
| N-Boc-3-hydroxy-5-methylpiperidine | DAST | CH₂Cl₂, -78 °C to rt | N-Boc-3-fluoro-5-methylpiperidine | Inversion |
| N-Cbz-3-hydroxy-5-methylpiperidine | Deoxo-Fluor® | Toluene, rt | N-Cbz-3-fluoro-5-methylpiperidine | Inversion |
Stereoselective Fluorination Techniques
Achieving stereocontrol in the introduction of the fluorine atom is crucial for accessing specific diastereomers of this compound. The hydrogenation of a suitably substituted fluoropyridine represents a powerful method for the diastereoselective synthesis of fluorinated piperidines. acs.org A notable example is the dearomatization-hydrogenation (DAH) process of fluoropyridine precursors, which can lead to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov Specifically, the synthesis of cis-3-fluoro-5-methylpiperidine has been reported using this methodology. nih.gov
The stereochemical outcome of electrophilic fluorination can be influenced by the substrate and the reaction conditions, though it often leads to a mixture of diastereomers that may require separation. Nucleophilic substitution on a chiral alcohol precursor, as mentioned earlier, provides a reliable method for obtaining a specific stereoisomer due to the predictable inversion of configuration.
Methyl Group Introduction and Regioselective Functionalization
The installation of the methyl group at the C-5 position is another key aspect of the synthesis. This can be achieved either by starting with a precursor that already contains the methyl group or by introducing it at a later stage through regioselective functionalization.
Strategies for C-5 Methyl Group Installation
One of the most direct approaches is to begin the synthesis with a starting material that already incorporates the C-5 methyl substituent. For instance, the synthesis of various methyl-substituted pipecolinates has been achieved through the hydrogenation of the corresponding methyl-substituted pyridines. nih.gov This strategy ensures the presence of the methyl group from the outset.
Alternatively, C-H activation and functionalization strategies offer a more modern approach to introduce substituents onto a pre-formed piperidine ring. nih.gov While direct C-H methylation at the C-5 position of a 3-fluoropiperidine would be challenging due to regioselectivity issues, indirect methods involving the functionalization of a piperidone intermediate could be envisaged. For example, the synthesis of a 5-methyl-piperidine-3-one precursor would allow for subsequent fluorination at the C-3 position.
Another strategy involves the catalytic methylation of pyridines. A rhodium-catalyzed C-3/5 methylation of pyridines has been reported, which proceeds through a temporary dearomatization of the pyridine ring. rsc.org This method could potentially be applied to a 3-fluoropyridine to introduce a methyl group at the C-5 position, followed by hydrogenation of the ring.
Regioselectivity Control in Multi-Substituted Piperidine Synthesis
The precise control of substituent placement on the piperidine ring is a critical challenge in synthetic chemistry. For molecules such as this compound, achieving the desired regiochemistry is paramount. Modern synthetic strategies have evolved to provide high levels of control, primarily through the stereoselective reduction of substituted pyridine precursors.
One powerful strategy involves the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov A rhodium-catalyzed one-pot process can transform fluoropyridines into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method is effective for creating piperidines where the fluorine substituents preferentially adopt an axial orientation, a conformation stabilized by favorable C-F…H-N+ dipole interactions in the corresponding hydrochloride salts. scientificupdate.com
Another robust method is the heterogeneous hydrogenation of fluoropyridines using commercially available palladium catalysts. This approach allows for the cis-selective reduction of the pyridine ring. acs.org The protocol is noted for its chemoselectivity, capable of reducing the fluoropyridine ring while tolerating other aromatic systems within the same molecule. acs.org
Furthermore, the stereochemical outcome can be directed by the existing functionalities within the substrate. In the synthesis of 2,5,6-trisubstituted piperidines, the steric bulk of a large protecting group, such as a tosyl group, on the nitrogen atom can direct the attack of incoming nucleophiles. This steric hindrance forces the nucleophile to approach from the opposite face, leading to the formation of cis-substituted products. acs.org The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been systematically achieved through the hydrogenation of architecturally simple disubstituted pyridines to yield cis-piperidines, followed by base-mediated epimerization to access the corresponding trans-isomers. rsc.org
These methodologies showcase the ability to control regioselectivity through catalyst selection, reaction conditions, and the strategic use of directing groups, enabling the synthesis of specifically substituted piperidines.
Table 1: Methodologies for Regioselectivity Control in Piperidine Synthesis
| Methodology | Key Feature | Catalyst/Reagent | Typical Outcome |
| Dearomatization-Hydrogenation (DAH) | One-pot dearomatization and hydrogenation of fluoropyridines. | Rhodium-based catalysts | All-cis substituted fluoropiperidines. nih.gov |
| Heterogeneous Hydrogenation | Cis-selective reduction of fluoropyridines. | Heterogeneous Palladium (e.g., Pd/C) | Cis-fluorinated piperidines. acs.org |
| Steric-Directed Nucleophilic Addition | Use of a bulky N-protecting group to direct nucleophilic attack. | N-Tosyl group | Cis-substituted piperidines. acs.org |
| Hydrogenation and Epimerization | Hydrogenation of substituted pyridines followed by base-mediated epimerization. | H₂, Catalyst (e.g., PtO₂); Base (e.g., NaOMe) | Access to both cis and trans diastereomers. rsc.org |
Advanced Reaction Conditions and Process Optimization
Optimizing reaction conditions is crucial for the efficient, scalable, and selective synthesis of complex molecules like this compound. Recent advancements have focused on developing one-pot sequences, scalable routes, novel catalyst systems, and enzymatic processes to improve synthetic efficiency and stereochemical control.
One-Pot Synthetic Sequences
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. A notable example is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridines, which yields all-cis-(multi)fluorinated piperidines in a single, highly diastereoselective step. nih.gov
Chemo-enzymatic cascades also represent a powerful one-pot strategy. A stereoselective one-pot amine oxidase/ene imine reductase cascade has been developed to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net This approach combines chemical synthesis with biocatalysis to achieve high precision in stereochemistry. researchgate.net Similarly, effective one-pot protocols have been developed for other heterocyclic systems, such as the synthesis of 1-aryl-3-trifluoromethylpyrazoles, demonstrating the broad applicability of this concept. nih.gov In the synthesis of a related compound, cis-4-amino-3-fluoro-1-methylpiperidine, a highly effective one-pot debenzylation and reductive amination protocol was utilized to convert an N-benzylpiperidine directly to the desired N-methylpiperidine. acs.org
Large-Scale and Cost-Effective Synthetic Routes
A key aspect of cost-effectiveness is the use of inexpensive and abundant starting materials. The development of a palladium-catalyzed hydrogenation protocol that transforms cheap and abundant fluoropyridines into valuable fluorinated piperidines is a significant step towards this goal. acs.org Additionally, the development of novel synthetic methods using earth-abundant metals, such as a copper-catalyzed synthesis of CF₂-substituted piperidines, contributes to more sustainable and cost-effective production. uclouvain.be
Catalyst System Development and Ligand Design for Enhanced Selectivity
The catalyst system is often the cornerstone of a selective chemical transformation. The development of a highly regio-, chemo-, and enantioselective asymmetric hydrogenation of a tetrasubstituted fluoroalkene was made possible by the careful selection of a Rh(NBD)₂(BF₄) and Walphos 003 catalyst system. acs.org This system provided the product with >99% enantiomeric excess (ee), eliminating the need for chiral enrichment. acs.org
For the DAH process, rhodium catalysts have proven effective in the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov In a different approach, heterogeneous palladium catalysts have been employed for the robust and simple cis-selective hydrogenation of fluoropyridines. acs.org The combination of chemical synthesis with biocatalysis has also led to innovative catalytic methods for preparing important chiral compounds. acs.org
Table 2: Catalyst Systems for Advanced Piperidine Synthesis
| Reaction Type | Catalyst | Ligand | Key Advantage |
| Asymmetric Hydrogenation | Rh(NBD)₂(BF₄) | Walphos 003 | High enantioselectivity (>99% ee) and chemoselectivity. acs.org |
| Dearomatization-Hydrogenation | [Rh(COD)Cl]₂ / H-Bpin | - | High diastereoselectivity for all-cis products. scientificupdate.com |
| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | - | Robust, chemoselective reduction of fluoropyridines. acs.org |
| Chemo-enzymatic Cascade | Amine Oxidase (AmOx) / Ene-Imine Reductase (IRED) | - | High stereoselectivity under benign conditions. nih.govresearchgate.net |
Enzymatic Approaches in Stereoselective Piperidine Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry. A chemo-enzymatic approach combining chemical synthesis and biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare piperidines with precise stereochemistry. researchgate.net
The key step in this process is a stereoselective one-pot cascade involving an amine oxidase and an ene imine reductase. nih.govacs.org This enzymatic system converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net This method has proven useful in the synthesis of key intermediates for several pharmaceutical agents. nih.gov Another enzymatic strategy involves a dynamic kinetic transaminase approach, which was used to produce a syn-fluoro-aminopiperidine intermediate in a 15:1 diastereomeric ratio and 96% ee. scientificupdate.com The use of enzymes opens avenues for the synthesis of enantiopure piperidine derivatives, which are valuable starting materials for the enantioselective synthesis of natural products and other bioactive compounds. nih.gov
Preparation of Key Synthetic Intermediates and Building Blocks
The synthesis of complex heterocyclic structures like this compound relies on the efficient preparation of key intermediates and building blocks. A common and effective strategy is to start with readily available and inexpensive substituted pyridines.
Fluoropyridines serve as abundant and cost-effective precursors for the synthesis of fluorinated piperidines via catalytic hydrogenation or dearomatization-hydrogenation processes. nih.govacs.org Specifically, 3-fluoropyridine and its derivatives are common starting points. scientificupdate.com For more complex substitutions, multi-step sequences are often required. For instance, the synthesis of a key fluoro-enamide hydrogenation substrate was achieved by benzoylating 3-fluoro-4-aminopyridine, activating the pyridine nucleus by forming a benzyl (B1604629) pyridinium salt, and then performing a partial reduction with sodium borohydride. scientificupdate.com
Synthesis of Protected this compound Derivatives
The synthesis of piperidine derivatives often necessitates the use of protecting groups on the nitrogen atom to prevent unwanted side reactions and to control stereoselectivity during synthetic transformations. The preparation of protected this compound can be approached through the catalytic hydrogenation of a suitably substituted pyridine precursor. This method is a robust and widely used strategy for accessing saturated heterocycles. rsc.org
A common approach involves the use of a Boc (tert-butoxycarbonyl) protecting group, which is stable under various reaction conditions but can be readily removed under acidic conditions. The synthesis would commence with a 3-fluoro-5-methylpyridine (B1302949), which is then N-protected to form a pyridinium salt or activated in another manner. Subsequent reduction of the pyridine ring, often under high pressure hydrogenation with a rhodium or palladium catalyst, yields the desired piperidine ring. nih.gov For instance, the hydrogenation of a di-Boc protected 3,5-diaminopyridine has been successfully achieved using 5% Rh/C under high pressure to yield the corresponding piperidine derivative. nih.gov A similar strategy can be envisioned for 3-fluoro-5-methylpyridine.
The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity, leading to the desired cis or trans isomer of the final product. For example, hydrogenation of substituted pyridines often leads to the cis product diastereoselectively. rsc.org
Below is a table summarizing a representative synthetic approach for a protected this compound derivative.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 3-Fluoro-5-methylpyridine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Solvent (e.g., THF, Dichloromethane) | N-Boc-3-fluoro-5-methyl-1,2-dihydropyridine |
| 2 | N-Boc-3-fluoro-5-methyl-1,2-dihydropyridine | H₂, Catalyst (e.g., Pd/C, Rh/C), High Pressure, Solvent (e.g., Methanol, Acetic Acid) | cis-N-Boc-3-fluoro-5-methylpiperidine |
Formation of Functionalized Piperidine Scaffolds for Further Derivatization
Once the protected this compound core is synthesized, it can serve as a versatile scaffold for the introduction of further functional groups. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
One common method for functionalization is to introduce a handle for cross-coupling reactions. For instance, a protected piperidine with a leaving group, such as a bromine or iodine atom, can be subjected to various palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. A hydroboration-cross-coupling sequence is one such strategy. unisi.it For example, a protected 4-methylenepiperidine (B3104435) can undergo hydroboration followed by a Suzuki coupling with an aryl or heteroaryl bromide to build a more complex benzylpiperidine scaffold. unisi.it
Another approach involves the synthesis of piperidine derivatives with reactive functional groups, such as amines or carboxylic acids, which can be further modified. For example, the synthesis of 3,5-diamino-piperidine derivatives has been described as mimetics of aminoglycosides. nih.govnih.gov In this synthesis, a di-Boc-protected diaminopiperidine was used as a scaffold, which was then linked to a triazine core to allow for the introduction of various "tailpiece" substituents. nih.gov
The table below outlines a general strategy for the derivatization of a protected this compound scaffold.
| Scaffold | Reaction Type | Reagents and Conditions | Functionalized Product | Potential Further Modifications |
| N-Boc-3-fluoro-5-methylpiperidine | Lithiation and Electrophilic Quench | s-BuLi, TMEDA; Electrophile (e.g., CO₂, I₂, Alkyl halide) | N-Boc-3-fluoro-5-methylpiperidine with functional group at C2, C4, or C6 | Amide coupling, Cross-coupling reactions |
| N-Boc-3-fluoro-5-methyl-4-bromopiperidine | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | N-Boc-3-fluoro-5-methyl-4-arylpiperidine | Modification of the aryl ring |
| N-Boc-3-fluoro-5-methyl-4-aminopiperidine | Amide Bond Formation | Carboxylic acid, Coupling agent (e.g., HATU, EDCI) | N-Boc-3-fluoro-5-methyl-4-(acylamino)piperidine | Variation of the acyl group |
Stereochemical and Conformational Analysis of 3 Fluoro 5 Methylpiperidine Systems
Conformational Preferences of Fluorinated Piperidine (B6355638) Rings
Axial vs. Equatorial Orientation of Fluorine Substituents
In substituted six-membered rings, substituents typically favor the equatorial position to minimize steric strain. researchgate.net However, in fluorinated piperidines, a notable exception arises. Both experimental and computational studies have demonstrated a strong preference for the fluorine atom to adopt an axial orientation. nih.govd-nb.info For instance, in the case of the 3-fluoropiperidinium cation, the conformer with an axial fluorine is substantially preferred. researchgate.net This preference for an axial fluorine substituent is a recurring theme across various fluorinated piperidine derivatives. nih.govresearchgate.net This counterintuitive stability of the axial conformer is not primarily driven by sterics, but rather by underlying electronic interactions. researchgate.netresearchgate.net The axial preference can be so pronounced that in some derivatives, the fluorine atoms are found to adopt this orientation exclusively. nih.gov
Influence of Methyl Group on Ring Conformation and Fluorine Position
The introduction of a methyl group onto the fluorinated piperidine ring further influences the conformational equilibrium. In a study of cis-3-fluoro-4-methylpiperidine, a close analogue to the 3,5-substituted system, both computational and experimental analyses showed a high preference for the axial fluorine conformation across all tested variants (unprotected, TFA-protected, and HCl salt). nih.govd-nb.info The steric demand of the methyl group (A-value ≈ 1.7 kcal/mol) plays a significant role in promoting the fluorine's axial preference. nih.gov This steric influence from the methyl substituent, combined with the inherent electronic preference of the fluorine for the axial position, reinforces the stability of the conformer where the fluorine atom is axial. nih.gov
Impact of Nitrogen Protecting Groups on Conformational Dynamics
The conformational dynamics of the 3-fluoro-5-methylpiperidine system are highly sensitive to the nature of the substituent on the nitrogen atom. nih.gov Different protecting groups or the protonation state of the nitrogen can alter the electronic environment and, consequently, the conformational equilibrium. nih.govd-nb.info
Studies on analogous fluorinated piperidines with different N-substituents—such as trifluoroacetamide (B147638) (TFA), hydrochloride salts (HCl), and the unprotected amine (NH)—reveal the significant role of the nitrogen center. nih.govresearchgate.net For example, with bulky N-acyl groups like Pivaloyl (Piv) and tert-butoxycarbonyl (Boc), the conformational behavior can be inverted by changing solvent polarity. nih.gov In a nonpolar solvent like chloroform, equatorial fluorine is preferred, but increasing the solvent polarity to DMSO favors the axial orientation. nih.govresearchgate.net This demonstrates that the interplay between the N-protecting group, the fluorine substituent, and the solvent environment is critical in dictating the final conformational outcome. nih.govhuji.ac.il
Driving Forces Governing Conformational Equilibria
The preference for an axial fluorine in these piperidine systems is governed by a combination of powerful stereoelectronic effects rather than simple steric hindrance. nih.govresearchgate.net These forces include electrostatic interactions and hyperconjugation, which can stabilize the otherwise sterically crowded axial conformation. d-nb.inforesearchgate.net
Electrostatic Interactions (e.g., Charge-Dipole Interactions, C-F···HN+ Hydrogen Bonding)
Electrostatic forces are a primary driver of the axial fluorine preference, particularly when the piperidine nitrogen is protonated. nih.govnih.gov In the hydrochloride salt form (the piperidinium (B107235) ion), a strong, stabilizing charge-dipole interaction occurs between the positively charged nitrogen (N+) and the electronegative fluorine atom. nih.govd-nb.inforesearchgate.net This interaction, sometimes described as a C-F···H-N+ hydrogen bond, significantly lowers the energy of the axial conformer compared to the equatorial one. nih.govbeilstein-journals.org For instance, in the 3-fluoropiperidine (B1141850) HCl-analogue, the preference for the axial conformer is mainly attributed to these powerful electrostatic interactions. nih.govd-nb.info The stabilization of the axial conformer due to these electrostatic forces can be substantial, often overcoming steric penalties. nih.gov
Hyperconjugative Effects
Hyperconjugation also plays a crucial role in stabilizing the axial orientation of the fluorine atom. nih.govd-nb.info This effect involves the donation of electron density from an anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ) of the C-F bond (σ -> σ C-F). researchgate.netresearchgate.net This electron delocalization stabilizes the molecule. Such hyperconjugative interactions are found to be a significant contributing factor to the axial preference in N-trifluoroacetamide (TFA) and unprotected (NH) fluoropiperidine analogues. nih.govd-nb.info While electrostatic interactions dominate in the protonated state, hyperconjugation is a key stabilizing force in the neutral or N-acylated forms. nih.gov The interplay between these hyperconjugative and electrostatic effects ultimately determines the conformational equilibrium of the fluorinated piperidine ring. nih.govresearchgate.net
Interactive Data Table: Conformational Preferences of Fluorinated Piperidines
The following table summarizes the calculated free enthalpy differences (ΔG in kcal/mol) between the equatorial and axial conformers for 3-fluoropiperidine and its cis-3-fluoro-4-methyl derivative, highlighting the influence of N-substituents and the solvent. A positive value indicates a preference for the axial conformer.
| Compound | N-Substituent | Solvent | ΔG (Solvent) | ΔG (Gas Phase) | Predominant Conformer |
| 3-Fluoropiperidine | TFA | Chloroform | +3.4 | +1.0 | Axial |
| 3-Fluoropiperidine | HCl | Water | +4.8 | +1.8 | Axial |
| 3-Fluoropiperidine | NH | Water | +3.5 | +0.4 | Axial |
| cis-3-Fluoro-4-methylpiperidine | TFA | Chloroform | >+3.0 | +1.4 | Axial |
| cis-3-Fluoro-4-methylpiperidine | HCl | Water | >+3.0 | +1.7 | Axial |
| cis-3-Fluoro-4-methylpiperidine | NH | Water | >+3.0 | +0.4 | Axial |
Data sourced from computational and experimental studies. nih.govd-nb.inforesearchgate.net
Interactive Data Table: Energetic Contributions to Axial Fluorine Preference
This table details the calculated energetic contributions (ΔE in kcal/mol) from electrostatic and hyperconjugative effects to the stabilization of the axial conformer relative to the equatorial one in 3-fluoropiperidine and its cis-3-fluoro-4-methyl analogue.
| Compound | N-Substituent | ΔE (Electrostatic) | ΔE (Hyperconjugative) |
| 3-Fluoropiperidine | TFA | - | +3.3 |
| 3-Fluoropiperidine | HCl | +12.6 | - |
| 3-Fluoropiperidine | NH | - | +5.1 |
| cis-3-Fluoro-4-methylpiperidine | TFA | -0.8 | +5.0 |
| cis-3-Fluoro-4-methylpiperidine | HCl | +8.5 | +3.0 |
| cis-3-Fluoro-4-methylpiperidine | NH | +13.5 | +5.8 |
Data sourced from computational studies. nih.gov
Spectroscopic and Diffraction Methodologies for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and conformational analysis of this compound systems. Both ¹H and ¹⁹F NMR are particularly informative. The coupling constants (J-values) between different nuclei are highly dependent on the dihedral angle between them, which in turn is defined by the conformation of the piperidine ring.
Analysis of ³J(¹⁹F, ¹H) coupling constants is a key method for determining the relative orientation of the fluorine atom. researchgate.net A large ³J(¹⁹F, ¹H) value is indicative of an anti-periplanar arrangement (dihedral angle of ~180°), which occurs when the fluorine and the coupled proton are in a trans-diaxial relationship. Conversely, a smaller coupling constant suggests a gauche relationship (dihedral angle of ~60°), which is found in axial-equatorial or equatorial-equatorial arrangements.
For example, in a chair conformation of this compound, an axial fluorine would exhibit large couplings to the axial protons at C2 and C4. An equatorial fluorine would show smaller couplings to all adjacent protons. By analyzing the multiplicity and coupling constants of the fluorine signal and the signals of the protons on the piperidine ring, the preferred conformation can be determined.
The chemical shifts of the ring protons and carbons are also sensitive to the stereochemistry. For instance, the presence of an axial substituent typically shields the γ-protons (protons on the carbon three bonds away), causing them to resonate at a higher field (lower ppm) in the ¹H NMR spectrum.
The following table provides hypothetical ¹⁹F-¹H coupling constants for different conformations of a this compound isomer, based on established principles for fluorinated cyclohexanes and piperidines. researchgate.net
| Conformation | Coupled Protons | Dihedral Angle (approx.) | Expected ³J(¹⁹F, ¹H) (Hz) (Hypothetical) |
| Axial Fluorine | H2-axial, H4-axial | 180° | 25 - 40 |
| H2-equatorial, H4-equatorial | 60° | 5 - 15 | |
| Equatorial Fluorine | H2-axial, H4-axial | 60° | 5 - 15 |
| H2-equatorial, H4-equatorial | 60° | 5 - 15 |
As of the current literature survey, no specific crystallographic studies for this compound have been found. However, X-ray crystallography of related piperidine derivatives provides invaluable, unambiguous information about their solid-state conformation and stereochemistry. nih.govrsc.org Should such data become available for a derivative of this compound, it would provide precise bond lengths, bond angles, and torsional angles, defining the exact chair or alternative conformation adopted in the crystalline state.
Crystallographic studies on other substituted piperidines have confirmed the prevalence of the chair conformation. nih.gov For instance, studies on various fluorinated diphenidine (B1206869) derivatives containing a piperidine ring show that the ring adopts a chair conformation. nih.gov Similarly, the relative stereochemistry of methyl-substituted pipecolinates has been confirmed by single-crystal X-ray diffraction of their N-tosyl derivatives. rsc.org This type of analysis would be definitive in assigning the relative stereochemistry (cis or trans) of a this compound derivative and would reveal the preferred orientation of the substituents in the solid state.
Computational and Theoretical Investigations
Quantum Chemical Simulations for Molecular Structure and Dynamics
Quantum chemical simulations are fundamental to understanding the molecular and electronic structure of fluorinated piperidines. arxiv.org These methods allow for the accurate calculation of molecular geometries, conformational energies, and electronic properties, which are governed by the interplay of steric and electronic effects. nih.gov
Density Functional Theory (DFT) has become a primary computational tool for studying the conformational preferences of fluorinated piperidines. nih.govnih.gov DFT calculations are used to optimize molecular structures and determine the relative energies of different conformers, such as those with axial or equatorial substituents. For fluorinated piperidines, a key area of investigation is the preference of the fluorine atom for the axial position, a counterintuitive phenomenon that defies simple steric arguments. researchgate.net
Systematic computational analyses, for instance using the M06-2X functional with a def2-QZVPP basis set, have been performed on various fluorinated piperidine (B6355638) derivatives to rationalize their conformational behavior. nih.gov These calculations are often conducted in both the gas phase and in solution, using models like the polarizable continuum model (PCM), to account for solvent effects. nih.gov Studies have consistently found that computational predictions of the most stable conformer align well with experimental observations from NMR studies. nih.gov
The conformational preferences are dictated by a balance of hyperconjugation, electrostatic interactions, and steric factors. nih.gov In protonated fluoropiperidines, a strong charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom can significantly stabilize the axial conformer. researchgate.net DFT calculations on related compounds like 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) quantify the energy differences between these states. researchgate.net
Table 1: Calculated Free Enthalpy Differences (ΔG) for Axial vs. Equatorial Conformers of Fluoropiperidine Analogs Data adapted from studies on 3-fluoropiperidine and 3,5-difluoropiperidine. researchgate.net
| Compound | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solution | Preferred Conformer |
| 3-Fluoropiperidine (HCl) | Water | -4.8 | -1.8 | Axial |
| 3,5-Difluoropiperidine (HCl) | Water | - | - | Diaxial |
Note: Negative ΔG values indicate the axial conformer is more stable than the equatorial conformer. The data illustrates a strong intrinsic preference for the axial position, which is moderated by the solvent environment.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced composite methods like G3MP2B3, provide an alternative to DFT for theoretical calculations. nih.gov These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer benchmark-quality results for molecular energies and structures.
In research on substituted piperidines, ab initio methods have been used to compute properties like the standard molar enthalpies of formation. nih.gov For instance, a study on methylpiperidines compared results from various ab initio and DFT methods against experimental data. nih.gov It was found that high-level composite methods like G3MP2B3 provided excellent agreement with experimental values, showcasing the accuracy of these approaches. nih.gov Such methods can be applied to 3-Fluoro-5-methylpiperidine to provide a highly accurate prediction of its thermodynamic stability and conformational energetics, serving as a valuable comparison to results obtained from DFT functionals.
Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate charge delocalization, hyperconjugative interactions, and other electronic effects within a molecule. pnrjournal.com For fluorinated piperidines, NBO analysis is essential for explaining the preference for the axial fluorine conformation.
The analysis focuses on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction in fluorinated piperidines is the hyperconjugation between a C-H bond's sigma orbital (σCH) and an adjacent anti-bonding C-F sigma orbital (σCF). researchgate.net This σCH → σCF interaction stabilizes the molecule and is often stronger when the fluorine atom is in the axial position, contributing to its conformational preference. researchgate.net NBO calculations quantify the energy of these interactions, providing a clear electronic rationale for observed geometries. pnrjournal.com
Furthermore, Natural Population Analysis (NPA) provides a method for calculating the distribution of charge on each atom. This is particularly insightful for understanding the electrostatic interactions, such as the charge-dipole attraction between the partially negative fluorine and a protonated, positively charged nitrogen atom within the piperidine ring. researchgate.net
Molecular Dynamics and Conformational Sampling
While quantum chemical methods are excellent for analyzing static structures and their relative energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of the conformational landscape and the sampling of different molecular shapes that exist at a given temperature. nih.gov
For a flexible molecule like this compound, an MD simulation can reveal the stability of its various chair and boat conformations and the transitions between them. nih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex's backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests the system has reached equilibrium. frontiersin.org
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. frontiersin.org
By running an MD simulation for a sufficient duration (e.g., 100 nanoseconds), researchers can verify the stability of a particular conformation predicted by DFT and understand how it might behave in a dynamic biological or solution-phase environment. frontiersin.orgnih.gov
Prediction of Physicochemical Parameters Relevant to Synthetic Design
Computational methods are invaluable for predicting key physicochemical properties that influence a molecule's behavior in biological systems, thereby guiding the design of new chemical entities.
The acidity constant (pKa) and the octanol-water partition coefficient (LogP) are critical parameters in drug discovery and development. The pKa determines the charge state of a molecule at a given pH, which affects its solubility, permeability, and target binding. researchgate.net LogP is a measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
The introduction of fluorine, a highly electronegative atom, is known to have a significant impact on these properties. nih.gov Computational models can accurately predict how the placement of a fluorine atom on the piperidine ring will alter the basicity of the nitrogen atom. nih.gov Chemoinformatic studies on fluorinated piperidines have shown that fluorine atoms notably lower the compound's basicity (i.e., lower the pKa of the conjugate acid). nih.gov This effect is desirable in drug design as high basicity is sometimes correlated with adverse effects, such as binding to hERG channels, which can lead to cardiac toxicity. nih.gov
Similarly, LogP values can be reliably calculated using various computational algorithms. researchgate.net These predictions allow chemists to fine-tune the lipophilicity of a molecule like this compound by modifying its substitution pattern, ensuring an optimal balance between aqueous solubility and membrane permeability.
Modeling of Intermolecular Interactions and Solvation Effects
Theoretical Approaches to Intermolecular Forces
Computational chemistry offers a powerful lens to dissect the intricate network of intermolecular forces that dictate the behavior of this compound. The primary forces at play include hydrogen bonding, van der Waals forces, and electrostatic interactions. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying these interactions.
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The presence of the electronegative fluorine atom can modulate the electron density of the molecule, thereby influencing the strength of these hydrogen bonds. Computational models can predict the geometry and energy of hydrogen bonds formed between this compound and other molecules, such as water or other protic solvents. These calculations can reveal crucial information, including bond lengths, bond angles, and the energy of these interactions.
Solvation Models and Their Applications
The behavior of this compound in a solution is profoundly affected by its interactions with the surrounding solvent molecules. Computational models of solvation are broadly categorized into explicit and implicit models, each offering unique advantages for studying these effects.
Explicit Solvation Models: In explicit solvation models, individual solvent molecules are included in the computational simulation. This approach, often employed in molecular dynamics (MD) simulations, provides a highly detailed picture of the solute-solvent interactions. It allows for the direct observation of how solvent molecules arrange themselves around the this compound molecule and how specific interactions, such as hydrogen bonds, evolve over time. While computationally intensive, explicit models are invaluable for understanding the microscopic details of the solvation process.
Implicit Solvation Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective for calculating the bulk effects of the solvent on the solute's properties, such as its conformational stability and electronic structure. These models are particularly useful for predicting how the polarity of the solvent influences the equilibrium between different conformers of this compound.
Research Findings on Related Compounds
While specific computational studies on the intermolecular interactions and solvation of this compound are limited in publicly available literature, research on closely related fluorinated piperidines provides valuable insights. Studies on compounds like cis-3-fluoro-4-methylpiperidine and 3,5-difluoropiperidine have demonstrated that the conformational preference of the fluorine atom (axial versus equatorial) is highly dependent on the solvent environment. mdpi.comnih.gov
Computational analyses have shown that in the gas phase or in non-polar solvents, intramolecular forces such as hyperconjugation and dipole-dipole interactions play a dominant role. nih.gov In contrast, in polar solvents, the interactions with the solvent molecules become more significant, often favoring conformations that expose a larger dipole moment to the polar environment. mdpi.com
The following table summarizes computational data for the conformational preferences of related fluorinated piperidine derivatives, which can serve as a proxy for understanding the behavior of this compound.
| Compound Derivative | Solvent | Calculated ΔG (axial-equatorial) (kcal/mol) | Predominant Conformer |
| cis-3-fluoro-4-methylpiperidine (TFA-analogue) | Chloroform | -1.5 | Axial |
| cis-3-fluoro-4-methylpiperidine (HCl-analogue) | Water | -1.3 | Axial |
| cis-3-fluoro-4-methylpiperidine (NH-analogue) | Toluene | -1.1 | Axial |
| 3,5-difluoropiperidine (TFA-analogue) | Chloroform | -2.1 | Axial |
| 3,5-difluoropiperidine (HCl-analogue) | Water | -2.0 | Axial |
| 3,5-difluoropiperidine (NH-analogue) | Toluene | -1.7 | Axial |
This table is generated based on data from computational studies on related fluorinated piperidine derivatives and is intended to provide an illustrative understanding of the potential behavior of this compound. mdpi.comnih.gov
These findings underscore the delicate balance of intermolecular and intramolecular forces that dictate the conformational landscape of fluorinated piperidines. The interplay between electrostatic interactions, hyperconjugation, and solvation effects is crucial in determining the most stable three-dimensional structure of these molecules in different environments. nih.gov
Role of 3 Fluoro 5 Methylpiperidine As a Core Scaffold in Advanced Organic Synthesis
Design Principles for Fluorinated Piperidine (B6355638) Scaffolds in Molecular Research
The incorporation of a fluorine atom and a methyl group into the piperidine ring of 3-Fluoro-5-methylpiperidine is a deliberate design choice that imparts specific and advantageous properties to the scaffold. These modifications are crucial for controlling the molecule's three-dimensional structure, reactivity, and ultimately its biological activity.
Introduction of Stereochemical Diversity
The presence of two stereocenters at the C3 and C5 positions of this compound gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). This inherent stereochemical diversity is a significant advantage in drug discovery and molecular design, as the biological activity of a molecule is often highly dependent on its specific three-dimensional arrangement.
The synthesis of specific stereoisomers of substituted piperidines can be achieved through various stereoselective methods. For instance, the hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts can yield enantioenriched fluorinated piperidines acs.org. A practical, large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine has been developed, highlighting the feasibility of accessing specific stereoisomers of complex piperidine derivatives acs.org. While a specific diastereoselective synthesis for all four isomers of this compound is not extensively documented in publicly available literature, established methods for the synthesis of disubstituted piperidines, such as the hydrogenation of lutidine derivatives followed by stereoselective functionalization, provide a clear pathway to access these distinct stereoisomers whiterose.ac.uknih.gov. The ability to synthesize and isolate these different stereoisomers allows for a systematic exploration of the structure-activity relationship (SAR), enabling the identification of the optimal configuration for a desired biological target.
Modulation of Nitrogen Basicity and Reactivity through Fluorination
The introduction of an electron-withdrawing fluorine atom at the C3 position of the piperidine ring has a profound impact on the basicity of the nitrogen atom. The pKa of the conjugate acid of an amine is a measure of its basicity, with a lower pKa indicating lower basicity masterorganicchemistry.com. The fluorine atom, through its inductive effect, withdraws electron density from the nitrogen, making its lone pair less available for protonation.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Piperidine | ~11.2 | alfa-chemistry.com |
| 3-Fluoropiperidine (B1141850) | 9.3 | yuntsg.com |
| This compound | Estimated to be between 9.0 and 9.5 | Estimation based on related structures |
Enhancement of Conformational Rigidity for Molecular Design
In 3,5-disubstituted piperidines, the substituents generally prefer to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions rsc.org. However, the presence of a fluorine atom can introduce stabilizing gauche interactions and other stereoelectronic effects that can favor an axial orientation under certain conditions nih.gov. For instance, computational and experimental studies on cis-3-fluoro-4-methylpiperidine have shown a high preference for the fluorine atom to be in the axial position nih.gov. This conformational locking can be highly beneficial in molecular design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity. The interplay of steric and electronic effects in this compound leads to a more rigid and well-defined three-dimensional structure, making it an excellent scaffold for the rational design of bioactive molecules.
Application in the Synthesis of Complex Heterocyclic Compounds
The this compound scaffold serves as a versatile building block for the construction of more elaborate and structurally diverse heterocyclic systems. Its inherent functionalities and stereochemical features can be exploited to create novel molecular architectures with potential applications in various fields of chemistry and medicine.
Construction of Novel Molecular Architectures Utilizing the Piperidine Motif
The piperidine ring of this compound can be incorporated into more complex fused or spirocyclic systems. Fused heterocycles, where two or more rings share a common bond, and spirocycles, where two rings are joined at a single atom, represent important classes of compounds with diverse biological activities.
While specific examples utilizing this compound as a starting material are not extensively reported, general strategies for the synthesis of such complex structures from substituted piperidines are well-established. For instance, intramolecular cyclization reactions can be employed to construct fused ring systems nih.govmdpi.com. Similarly, spirocyclic piperidines can be synthesized through various methods, including the Castagnoli–Cushman reaction and photoredox-mediated radical cyclizations nih.govbepls.com. The presence of the fluorine and methyl groups on the this compound scaffold can be used to control the stereochemical outcome of these cyclization reactions, leading to the formation of specific diastereomers of the final complex molecule.
Derivatization at Nitrogen and Carbon Positions of the Piperidine Ring
The nitrogen and carbon atoms of the this compound ring provide multiple points for further functionalization, allowing for the generation of a diverse library of derivatives.
N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations. N-alkylation, N-arylation, and N-acylation are common reactions used to introduce a wide range of substituents at the nitrogen position tandfonline.com. These modifications can significantly impact the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful and increasingly utilized strategy in organic synthesis for its atom and step economy. While challenging, recent advances in transition-metal catalysis have enabled the site-selective C-H functionalization of saturated heterocycles like piperidine nih.govnih.govrsc.org. For this compound, C-H functionalization could potentially be directed to the C2, C4, or C6 positions, providing access to a range of novel substituted piperidines that would be difficult to synthesize through traditional methods. The electronic and steric influence of the existing fluorine and methyl groups would likely play a crucial role in directing the regioselectivity of such reactions.
Utility in Medicinal Chemistry Research (Scaffold Focus)
In medicinal chemistry, the this compound core serves as a three-dimensional framework that can be strategically elaborated to optimize interactions with biological targets. Its distinct substitution pattern allows for fine-tuning of physicochemical and pharmacological properties, making it a valuable component in drug discovery and development.
The synthesis of enantiomerically pure piperidines is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. thieme-connect.com The asymmetric synthesis of chiral piperidine building blocks, including fluorinated and methylated derivatives, has been a significant focus in organic chemistry. rsc.orgnih.gov
Various strategies have been developed to achieve high stereoselectivity:
Exocyclic Chirality Induction: One efficient method involves a one-pot condensation reaction of a nitroalkene, an amine, and an enone. Using chiral amines in this process can induce chirality in the resulting piperidine ring with excellent diastereoselectivity and enantiomeric purity. acs.org This approach allows for the creation of enantiomerically pure substituted piperidines in a few simple steps. acs.org
Catalytic Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been successfully employed for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. acs.org This method demonstrates high regio-, chemo-, and enantioselectivity, yielding the target compound with over 99% enantiomeric excess (ee). acs.org
Chemoenzymatic Methods: A divergent synthesis approach for 3,5-disubstituted piperidines utilizes chemoenzymatic methods. An achiral cis- and racemic trans-3,5-piperidine diol mixture can be transformed via an enzyme- and Ru-catalyzed reaction into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield. nih.gov
Biocatalysis: A chemo-enzymatic approach combining chemical synthesis with biocatalysis offers a sustainable method for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov This involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov
These asymmetric routes are essential for producing specific chiral isomers of this compound, enabling researchers to investigate the biological activity of individual stereoisomers.
| Synthesis Strategy | Key Features | Selectivity | Reference |
| Exocyclic Chirality Induction | One-pot nitroalkene/amine/enone condensation | Excellent yields and diastereoselectivity | acs.org |
| Catalytic Asymmetric Hydrogenation | Rhodium catalyst with Walphos ligand | >99% ee, >98.5% purity | acs.org |
| Chemoenzymatic Synthesis | Enzyme- and Ru-catalyzed dynamic kinetic resolution | Excellent diastereoselectivity | nih.gov |
| Biocatalytic Dearomatization | Amine oxidase/ene imine reductase cascade | High enantio- and regio-selectivity | nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. drugdesign.org By systematically modifying the this compound scaffold, researchers can probe its interactions with biological targets and optimize properties like potency and selectivity. researchgate.net
Modifications to the piperidine scaffold, such as altering substituents, can significantly impact its pharmacological profile. wisdomlib.orgnih.gov For instance, in the development of antibacterial agents, novel 3,5-diamino-piperidine derivatives were synthesized as aminoglycoside mimetics. SAR studies revealed that these compounds act as inhibitors of bacterial translation and growth. nih.govnih.gov
In another study, a series of fluorine-substituted piperidine derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase and cholinesterases. nih.gov The SAR analysis provided valuable insights into the structural features governing enzyme inhibition, highlighting the potential of these scaffolds as multifunctional agents. nih.gov The position and nature of substituents on the piperidine ring are critical for modulating activity and selectivity. thieme-connect.com
The strategic incorporation of fluorine and methyl groups onto the piperidine scaffold profoundly influences its physicochemical properties, which is a key consideration in the design of research compounds.
Influence of Fluorine: The introduction of fluorine can significantly alter a molecule's properties:
Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of the nearby piperidine nitrogen. acs.orgnih.gov This modulation is critical as it can reduce off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity. acs.orgscientificupdate.com The position of the fluorine atom is crucial; an axial fluorine can result in a higher pKa compared to an equatorial one due to favorable dipole interactions. scientificupdate.com
Metabolic Stability: The high strength of the carbon-fluorine (C-F) bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govacs.org
Membrane Permeability & Lipophilicity: Fluorination can increase a compound's lipophilicity (logP), which often correlates with its ability to permeate cell membranes. nih.govnih.gov However, the effect is complex and depends on the specific fluorination pattern. nih.govresearchgate.net
Influence of Methyl Group: The methyl group also plays a vital role:
Conformation and Shape: As a substituent, the methyl group introduces steric bulk and influences the conformational preference of the piperidine ring, which can be crucial for achieving the optimal geometry for binding to a biological target. rsc.orgnih.gov
Lipophilicity: Adding a methyl group generally increases the lipophilicity of the scaffold, which can affect solubility and membrane permeability. wisdomlib.org
Metabolic Stability: While methyl groups can be sites of metabolism (hydroxylation), their strategic placement can also shield other parts of the molecule from metabolic attack or, conversely, be used as a soft spot to ensure clearance. researchgate.net
The interplay of these substitutions allows for the fine-tuning of the scaffold's properties for optimal performance in a research setting.
| Property | Effect of Fluorine Substitution | Effect of Methyl Substitution |
| Basicity (pKa) | Generally decreases pKa of the piperidine nitrogen. acs.orgscientificupdate.com | Minor electronic effect. |
| Metabolic Stability | Often increases by blocking metabolic sites. nih.govacs.org | Can be a site of metabolism or can sterically hinder it. researchgate.net |
| Lipophilicity (logP) | Generally increases. nih.gov | Generally increases. wisdomlib.org |
| Conformation | Can alter ring conformation due to stereoelectronic effects. nih.gov | Influences ring conformation through steric effects. rsc.org |
| Membrane Permeability | Generally enhanced due to increased lipophilicity. nih.gov | Can be enhanced due to increased lipophilicity. |
The piperidine ring is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in numerous approved drugs and bioactive molecules. nih.govresearchgate.net Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with a wide range of biological targets.
Fluorinated piperidines, such as this compound, are particularly valuable in fragment-based drug discovery (FBDD). acs.orgacs.org FBDD involves screening small, low-complexity molecules ("fragments") to identify those that bind to a biological target. researchgate.net These initial hits are then grown or linked to produce more potent lead compounds.
The 3D shape of fluorinated piperidines makes them excellent fragments. acs.orgrawdatalibrary.net A chemoinformatic study of a library of fluorinated piperidines confirmed their value as 3D fragments for FBDD. The study highlighted that fluorination lowered the basicity of the piperidine nitrogen, which is beneficial for reducing potential hERG-related cardiotoxicity. acs.orgnih.gov The increased three-dimensionality of substituted piperidines compared to their flat aromatic precursors (pyridines) allows for better exploration of the chemical space and can lead to improved binding affinity and selectivity. rsc.orgsciencedaily.com
Applications in Agrochemical and Material Science Research (Intermediate Focus)
Beyond pharmaceuticals, substituted piperidines serve as key intermediates in the synthesis of compounds for agrochemical and material science research. The unique properties imparted by fluorine and methyl substitution can be leveraged to develop new molecules with desired characteristics for these fields.
The piperidine ring is a structural component found in various agrochemicals, including fungicides, insecticides, and herbicides. rhhz.net Fluorine-containing compounds are particularly prevalent in modern agrochemicals due to their ability to enhance biological activity and metabolic stability. sciencedaily.comccspublishing.org.cn
Fluorinated methylpyridine derivatives are key intermediates for producing fourth-generation agrochemical products known for their high efficacy and low toxicity. agropages.com The this compound scaffold can serve as a crucial building block in the synthesis of these advanced agrochemicals. sciencedaily.com For example, the synthesis of novel insecticides has utilized fluorinated building blocks to create molecules with high insecticidal activity and good physicochemical properties, such as water solubility and logP values. researchgate.net The flexibility of the piperidine structure allows for conformational changes that can increase the affinity of the final compound for its specific biological target in a pest or plant. rhhz.net
Use as a Building Block in Advanced Materials Research
Research in this area leverages the foundational principle that fluorinated organic compounds often exhibit enhanced thermal stability, distinct electronic characteristics, and unique phase behaviors. The this compound moiety can be incorporated into liquid crystals, polymers, and other organic materials to modulate properties such as dielectric constant, viscosity, and birefringence. The strategic placement of the fluorine atom can induce specific dipole moments and influence the supramolecular organization of the material, leading to desirable macroscopic properties.
Although detailed studies focusing exclusively on this compound in advanced materials are not yet widely published, the broader class of fluorinated piperidines is acknowledged for its potential in materials science. nih.gov The synthesis of various substituted fluorinated piperidines provides a platform for systematically investigating structure-property relationships in the development of new materials with tailored functionalities.
Catalytic and Ligand Applications in Research
The this compound scaffold has also found application in the design of ligands for catalytic systems, where the precise control of the steric and electronic environment around a metal center is paramount for achieving high catalytic activity and selectivity.
Incorporation into Ligand Design for Catalytic Systems
The rationale behind incorporating the this compound moiety lies in its ability to fine-tune the catalytic performance. The electronegative fluorine atom can modulate the electron density at the metal center, thereby influencing the catalytic cycle. Furthermore, the conformational rigidity and specific stereochemistry of the substituted piperidine ring can create a well-defined chiral pocket around the metal, which is crucial for enantioselective transformations.
The synthesis of these modified ligands demonstrates the utility of this compound as a versatile building block for creating new catalytic tools. The ability to systematically modify the ligand architecture by introducing fluorinated scaffolds opens up new avenues for the development of highly efficient and selective catalysts for a wide range of organic transformations.
Table of Conformational Data for cis-3-Fluoro-5-methylpiperidine Derivatives:
The conformational preference of the fluorine atom in cis-3-fluoro-5-methylpiperidine derivatives is a key factor in its application in ligand design. The following table summarizes the observed conformational orientation of the fluorine atom in its trifluoroacetic acid (TFA) and hydrochloric acid (HCl) salts, as determined by NMR studies. nih.gov
| Compound | Salt Form | Dominant Fluorine Orientation |
| cis-3-Fluoro-5-methylpiperidine | TFA | Equatorial |
| cis-3-Fluoro-5-methylpiperidine | HCl | Equatorial |
This interactive table is based on data reported in research on the formation of all-cis-(multi)fluorinated piperidines. nih.gov
Future Directions in Research on 3 Fluoro 5 Methylpiperidine
Development of Novel and Sustainable Synthetic Routes
While methods exist for the synthesis of substituted fluoropiperidines, future efforts will likely focus on developing more efficient, sustainable, and scalable routes to access specific stereoisomers of 3-fluoro-5-methylpiperidine. Current multi-step syntheses can be resource-intensive, limiting broader applications.
Future research avenues include:
Catalytic Asymmetric Hydrogenation: Building on successful rhodium-catalyzed asymmetric hydrogenations of fluorinated pyridine (B92270) precursors to generate related piperidines, new catalyst systems could be developed for the highly diastereoselective and enantioselective synthesis of this compound. acs.orgscientificupdate.com This approach offers high atom economy and avoids chiral chromatography.
Biocatalysis: The use of enzymes, such as transaminases in dynamic kinetic resolution processes, presents a green and highly selective alternative for installing key functional groups. scientificupdate.com Research into engineered enzymes could provide direct access to optically pure isomers from readily available keto-precursors.
Dearomatization Strategies: The hydrogenation of functionalized 3-fluoro-5-methylpyridine (B1302949) precursors is a promising route. scientificupdate.com Future work may focus on developing catalysts that can achieve all-cis fluorinated piperidines through a combined dearomatization-hydrogenation process, which has been shown to be effective for related systems. scientificupdate.com
Late-Stage C-H Fluorination: A paradigm shift would involve the development of methods for the direct, regioselective, and stereoselective fluorination of a pre-existing 3-methylpiperidine (B147322) scaffold. While challenging, this would provide rapid access to the target molecule and its analogs.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Asymmetric Hydrogenation | High stereoselectivity, high yield, scalability. acs.org | Development of specific catalysts for the 3,5-disubstituted substrate. |
| Biocatalysis | Excellent enantioselectivity, green reaction conditions. scientificupdate.com | Enzyme discovery and engineering for substrate specificity. |
| Dearomatization | Access from readily available pyridine precursors. scientificupdate.com | Controlling diastereoselectivity during hydrogenation. |
| C-H Fluorination | Reduces step count, allows late-stage functionalization. | Achieving high regioselectivity and stereoselectivity. |
Exploration of Undiscovered Reactivity Patterns
The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group likely imparts unique reactivity to the piperidine (B6355638) ring that is yet to be fully explored. The fluorine atom can influence the basicity (pKa) of the piperidine nitrogen, affecting its nucleophilicity and reactivity in subsequent reactions. scientificupdate.com
Future studies could investigate:
Selective N-Functionalization: Understanding how the substituents influence the nitrogen's reactivity is crucial for its incorporation into larger molecules. This includes exploring a wider range of coupling reactions, reductive aminations, and other N-derivatization techniques.
Ring Position Reactivity: A key area for exploration is the selective functionalization of the carbon skeleton (e.g., at the C2, C4, or C6 positions). Research into directed metalation or C-H activation protocols, guided by the existing substituents, could unlock pathways to novel, more complex derivatives.
C-F Bond Activation: While typically robust, the C-F bond can be activated under specific catalytic conditions. Investigating this reactivity could open up avenues for late-stage diversification, allowing the fluorine to be replaced by other functional groups, thereby expanding the molecular diversity accessible from a common intermediate.
Advanced Computational Predictions for Rational Design
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. nih.gov For this compound, advanced computational modeling will be pivotal in its rational design and application.
Key areas for future computational research include:
Conformational Analysis: Predicting the preferred three-dimensional conformation is critical. Studies on analogous systems have shown that axial orientations of fluorine can be favored due to stabilizing dipole interactions (C-F…H-N+). scientificupdate.com Detailed quantum mechanics (QM) calculations and molecular dynamics (MD) simulations can elucidate the conformational landscape of the different stereoisomers of this compound and how this changes upon N-substitution.
Physicochemical Property Prediction: In silico models can accurately predict key drug-like properties. This allows for the pre-screening of virtual libraries of derivatives to prioritize compounds with optimal characteristics for specific therapeutic targets.
Pharmacophore and Docking Studies: Once incorporated into a larger molecule, the this compound fragment can be modeled within a target's binding site. This allows for the rational design of derivatives to maximize binding affinity and selectivity. mdpi.com
Table 2: Computationally Predictable Parameters for Rational Design
| Parameter | Importance in Drug Design | Computational Method |
|---|---|---|
| Conformational Preference | Dictates 3D shape and interaction with biological targets. | MD Simulations, QM Calculations |
| pKa | Influences solubility, cell permeability, and off-target activity (e.g., hERG). scientificupdate.com | QM Calculations, pKa Prediction Software |
| Lipophilicity (logP/logD) | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | Fragment-based Prediction Models |
| Metabolic Stability | Predicts sites of metabolism by cytochrome P450 enzymes. | QM/MM Docking with Enzyme Models |
| Dipole Moment | Influences molecular interactions and physical properties. | QM Calculations |
Expansion of Applications as Advanced Research Building Blocks
The true value of this compound lies in its application as a building block for the synthesis of complex, high-value molecules for drug discovery and agrochemistry. dntb.gov.ua Its structure is well-suited to projects requiring sp³-rich, conformationally constrained scaffolds with modulated basicity. csmres.co.uk
Future applications are expected to expand into several therapeutic areas:
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common motif in CNS-active compounds. The introduction of fluorine can improve blood-brain barrier penetration and metabolic stability, making derivatives valuable for targets such as GPCRs, ion channels, and transporters.
Metabolic Diseases: The ability to fine-tune pKa and lipophilicity is crucial for optimizing kinase inhibitors and other enzyme-targeted therapies for diseases like diabetes and obesity.
Oncology: As a component of novel kinase inhibitors or other anti-cancer agents, the this compound moiety can be used to escape existing patent space and improve pharmacokinetic profiles. scientificupdate.com
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used to generate a library of fragments for screening against a wide range of biological targets, providing starting points for hit-to-lead campaigns.
Table 3: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale for Application | Example Target Class |
|---|---|---|
| Neurology | Privileged scaffold for CNS targets; improved BBB penetration. | Serotonin/Dopamine Receptors, Ion Channels |
| Oncology | Scaffold for kinase inhibitors; improved metabolic stability. | Kinesin Spindle Protein (KSP), Tyrosine Kinases |
| Metabolic Disorders | Fine-tuning of physicochemical properties for enzyme active sites. | Dipeptidyl Peptidase-4 (DPP-4), Glucokinase |
| Cardiovascular Disease | Modulation of pKa to reduce hERG ion channel affinity. scientificupdate.com | Ion Channels, GPCRs |
Q & A
Basic: What are the recommended synthetic routes for 3-Fluoro-5-methylpiperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic fluorination or late-stage fluorination strategies. Key steps include:
- Nucleophilic Fluorination : Use of KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to substitute chloro or hydroxyl precursors .
- Protecting Group Strategies : Temporary protection of the piperidine nitrogen with Boc or benzyl groups to prevent side reactions during fluorination .
- AI-Powered Retrosynthesis : Tools like Reaxys or Pistachio can predict feasible routes by analyzing analogous pyridine/piperidine fluorination reactions, optimizing solvent, catalyst, and temperature parameters .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C5). Compare chemical shifts with databases like PubChem or literature analogs .
- Elemental Analysis : Validate empirical formula (CHFN) with <0.3% deviation from theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 2–8°C in inert atmospheres .
- pH Sensitivity : Test stability in acidic (pH <3) and basic (pH >10) conditions via HPLC monitoring. Fluorine substitution generally enhances stability compared to non-fluorinated analogs .
Advanced: How can researchers address regioselectivity challenges during functionalization of this compound?
Methodological Answer:
Regioselectivity in further derivatization (e.g., C–H activation) requires:
- Computational Modeling : DFT calculations to predict reactive sites, leveraging fluorine’s electron-withdrawing effects .
- Directed Metalation : Use directing groups (e.g., pyridine, amides) to control functionalization at specific positions, as demonstrated in trifluoromethylpyridine studies .
- Cross-Coupling Optimization : Screen Pd/Ni catalysts for Suzuki or Buchwald-Hartwig reactions, noting that fluorine may sterically hinder certain couplings .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Receptor Binding Assays : Fluorometric Ca mobilization assays (e.g., for mGlu5 receptors) to assess allosteric modulation, using ADX47273 as a reference compound .
- In Vivo Pharmacokinetics : Radiolabel F analogs for PET imaging to track brain penetration, noting piperidine’s potential blood-brain barrier permeability .
- Dose-Response Studies : Determine EC/IC values in rodent models for antipsychotic or procognitive effects, with positive controls like ADX47273 .
Advanced: How should contradictory spectral data (e.g., NMR shifts) between synthesized batches be resolved?
Methodological Answer:
- Batch Comparison : Replicate synthesis under identical conditions and compare NMR/MS data to rule out procedural variability .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., defluorinated or oxidized species) that may skew results .
- Literature Benchmarking : Cross-reference with fluorinated piperidine datasets in PubChem or Reaxys to validate unexpected shifts .
Advanced: What strategies are effective for controlling stereochemistry in this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during synthesis to enforce desired configurations .
- Asymmetric Catalysis : Use Jacobsen’s thiourea catalysts for enantioselective fluorination or alkylation steps .
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates, as done for related piperidine lactams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
